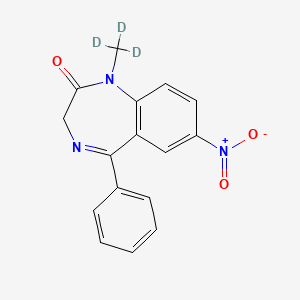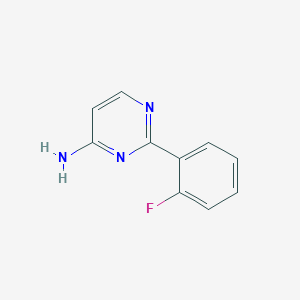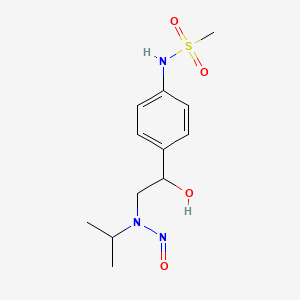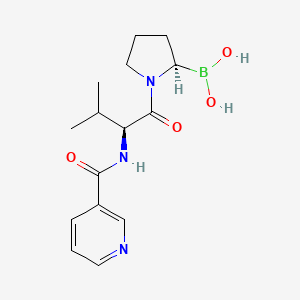
Nimetazepam-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nimetazepam-d3 is a deuterated form of Nimetazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of Nimetazepam levels in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nimetazepam-d3 involves the incorporation of deuterium atoms into the Nimetazepam molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reduction of a deuterated precursor, such as deuterated nitrobenzene, followed by cyclization to form the benzodiazepine ring structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like thin-layer chromatography, gas chromatography, and mass spectrometry to confirm the identity and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nimetazepam-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce this compound oxide, while reduction can yield deuterated analogs of reduced Nimetazepam .
Applications De Recherche Scientifique
Nimetazepam-d3 is widely used in scientific research, particularly in the fields of:
Biology: In studies investigating the metabolism and pharmacokinetics of Nimetazepam and its analogs.
Medicine: In forensic toxicology for the detection and quantification of Nimetazepam in biological samples.
Industry: In the quality control and validation of analytical methods for the detection of benzodiazepines.
Mécanisme D'action
Nimetazepam-d3, like other benzodiazepines, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrazepam: A parent compound of Nimetazepam, used as a sedative-hypnotic.
Diazepam: Another benzodiazepine with similar anxiolytic and muscle relaxant properties.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Nimetazepam-d3 is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical chemistry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated analogs in complex biological matrices .
Propriétés
Formule moléculaire |
C16H13N3O3 |
|---|---|
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
7-nitro-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
Clé InChI |
GWUSZQUVEVMBPI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)

![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)


![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)

![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
